Home > Products > Screening Compounds P54304 > 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine - 86136-56-3

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

Catalog Number: EVT-1650245
CAS Number: 86136-56-3
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine is a chemical compound that belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry, particularly for its potential applications in neuropharmacology and as a sigma receptor ligand.

Source

The compound can be synthesized through various chemical reactions involving piperazine derivatives and substituted phenyl groups. Notably, patents and scientific literature have documented methods for its synthesis and evaluation of its biological properties .

Classification

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine is classified as an arylalkyl piperazine derivative. It is specifically noted for its interaction with sigma receptors, which are implicated in various neurological processes and disorders.

Synthesis Analysis

Methods

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine typically involves the reaction of piperazine with appropriate arylalkyl halides or derivatives. A common method includes the use of tetrahydrofuran as a solvent and a base such as DBU (1,8-diazabicycloundec-7-ene) to facilitate the reaction.

Technical Details

  • Reagents: The synthesis often requires starting materials like 3,4-dimethoxyphenethyl bromide and piperazine.
  • Conditions: Reactions are usually conducted at temperatures ranging from room temperature to 100°C, with reaction times varying from several hours to overnight.
  • Yield: The yield of the product can be optimized by adjusting the stoichiometry of reagents and the reaction conditions .
Molecular Structure Analysis

Structure

The molecular structure of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine can be represented as follows:

C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_2

This structure features a piperazine ring connected to an ethyl chain that is further substituted with a 3,4-dimethoxyphenyl group.

Data

  • Molecular Weight: Approximately 278.36 g/mol
  • Chemical Formula: C16H22N2O2
  • Structural Characteristics: The presence of methoxy groups enhances lipophilicity and may influence receptor binding properties.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of piperazines, including:

  • Alkylation: Reaction with alkyl halides to form higher alkyl derivatives.
  • Amination: Modification of the nitrogen atoms in the piperazine ring to introduce different substituents.

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield .

Mechanism of Action

Process

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine primarily acts as a ligand for sigma receptors. These receptors are involved in neurotransmitter regulation and have been implicated in various psychiatric disorders.

Data

Research indicates that this compound exhibits selective binding affinity for sigma receptors, which may lead to therapeutic effects in conditions such as depression and anxiety. Studies have shown significant brain uptake in animal models, suggesting effective central nervous system penetration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo typical nucleophilic substitution reactions due to the presence of nitrogen atoms in the piperazine ring.

Relevant data on solubility and stability can guide formulation strategies for pharmaceutical applications .

Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine has several scientific uses:

  • Neuropharmacology: Investigated for its potential role in treating psychiatric disorders through sigma receptor modulation.
  • Radiopharmaceutical Development: Used in synthesizing radioiodinated compounds for imaging studies targeting sigma receptors in the brain .
  • Research Tool: Serves as a model compound for studying structure-activity relationships within piperazine derivatives.
Receptor Interactions and Pharmacological Mechanisms

Sigma (σ) Receptor Binding Affinity and Selectivity

Comparative σ1 vs. σ2 Receptor Affinity Profiling

The compound 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine (SA4503) exhibits distinct binding profiles for sigma receptor subtypes. SA4503 demonstrates high affinity for σ1 receptors with Ki values ranging from 1.75 nM to 4.63 nM in competitive binding assays. However, its selectivity over σ2 receptors is relatively modest, typically ranging from 6-fold to 14-fold in various experimental models. This limited selectivity profile positions SA4503 as a lead compound for structural optimization rather than a clinically viable σ1-selective ligand [1] [2].

The molecular determinants of σ1 affinity were systematically investigated through structural analogs. 4-O-des-methyl SA4503, lacking the 4-methoxy group, maintains σ1 affinity (Ki = 1.75 nM) comparable to the parent compound. Similarly, the methylenedioxy analog, which cyclizes the 3,4-dimethoxy groups into a single cyclic ether, exhibits only a marginal reduction in σ1 binding (Ki = 4.63 nM). These findings suggest that hydrogen bonding capacity at these positions minimally influences σ1 receptor interactions. In contrast, σ2 receptor binding appears more sensitive to these modifications, with affinity fluctuations between 6.7 nM and 113 nM across the series [1] [3].

Table 1: Sigma Receptor Binding Affinities of SA4503 and Key Analogues

Compoundσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
SA45034.6365.214.1
4-O-des-methyl SA45031.7511364.6
Methylenedioxy analog4.6327.66.0
Fluoroethyl analog8.3258.47.0
Benzyl congener20.816.40.8

Impact of Ether Modifications on Subtype Selectivity

Systematic ether modifications at the 4-position of SA4503 reveal profound impacts on σ receptor subtype selectivity. Replacement of the 4-methoxy group with smaller alkyl chains (allyl, propyl) reduces σ1 affinity to the 20-30 nM range. Surprisingly, bulkier phenylalkyl ethers (benzyl, phenethyl, phenylpropyl) demonstrate higher σ1 affinity (Ki = 13-21 nM) than their smaller alkyl counterparts, suggesting steric tolerance in the σ1 binding pocket. The benzyl congener exemplifies how ether modifications can abolish σ1 selectivity, exhibiting nearly equipotent binding at both subtypes (σ1 Ki = 20.8 nM; σ2 Ki = 16.4 nM) [1] [2].

Cyclic ether replacements of the 3,4-dimethoxy motif provide critical insights into spatial requirements. The methylenedioxy analog maintains nanomolar σ1 affinity (Ki = 4.63 nM) with 6-fold selectivity over σ2 sites. Ethylenedioxy and propylenedioxy expansion progressively diminish both affinity and selectivity, indicating optimal spatial constraints for the di-ether functionality. These findings collectively demonstrate that σ receptor interactions exhibit parabolic responses to steric bulk – moderate increases enhance affinity through hydrophobic stabilization, while excessive bulk disrupts optimal binding geometry. The differential effects on σ1 versus σ2 affinity highlight opportunities for selective ligand design through strategic steric modulation [2] [3].

Role of Hydrophobic Binding Pockets in σ Receptor Ligand Docking

The σ receptor pharmacophore model features an amine recognition site flanked by two hydrophobic domains that critically influence ligand docking. SA4503 and its analogs optimally satisfy this model: the protonated piperazine nitrogen coordinates with anionic residues in the amine binding pocket, while the 3-phenylpropyl and dimethoxyphenethyl moieties occupy distinct hydrophobic regions. Molecular docking simulations indicate that the 3-phenylpropyl group penetrates a deep lipophilic cavity in σ receptors, stabilized by van der Waals interactions with nonpolar residues [2] [4].

Ether modifications strategically probe the plasticity of these hydrophobic pockets. The benzyl congener's phenyl ring engages in additional π-stacking interactions within the σ2 receptor's accessory hydrophobic pocket, explaining its enhanced σ2 affinity. In contrast, the σ1 receptor accommodates the extended phenylpropyl ether through conformational adjustments of transmembrane helices surrounding its binding cavity. The sensitivity to steric bulk follows a U-shaped curve: moderate-sized ethers (allyl, propyl) disrupt optimal cavity filling, while bulkier analogs (benzyl, phenylpropyl) engage additional hydrophobic interactions beyond the primary binding site. These observations reveal that σ receptors possess adaptable hydrophobic domains capable of accommodating diverse substituents through induced-fit mechanisms [2] [4].

Table 2: Hydrophobic Binding Pocket Occupancy in Sigma Receptor Ligand Docking

Structural Featureσ1 Receptor Interactionσ2 Receptor Interaction
3-Phenylpropyl moietyDeep cavity penetration (high van der Waals contribution)Shallow binding (moderate contribution)
Dimethoxyphenethyl moietyAccessory hydrophobic contactsPrimary hydrophobic anchoring
Benzyl ether modificationInduced-fit adaptationOptimal π-stacking with accessory pocket
Cyclic ether modificationsComplementary to rigid binding siteSteric clash with flexible regions

Interactions with Monoamine Transporters

Dopamine Transporter (DAT) Affinity Modulation via Structural Analog Design

SA4503 exhibits minimal DAT interaction (Ki = 12,650 nM), positioning it as a σ receptor-selective prototype. However, strategic structural modifications dramatically enhance DAT affinity. The benzyl ether analog demonstrates a remarkable >100-fold increase in DAT binding (Ki = 121 nM), approaching the potency of classical DAT inhibitors. This profound enhancement correlates with structural resemblance to GBR 12909, a high-affinity DAT ligand featuring bis(4-fluorophenyl)methoxy and phenylpropylpiperazine motifs. The critical determinants for DAT affinity include: (1) aromatic bulk at the 4-position ether moiety enabling π-π interactions within the DAT binding pocket; (2) optimal spacer length (3-atom chain) between phenyl and piperazine; and (3) lipophilicity balance facilitating membrane penetration [1] [2] [6].

The DAT affinity response to ether modifications follows nonlinear patterns. Propyl and allyl ethers show intermediate DAT binding (Ki ≈ 1,000 nM), while bromoethyl substitution yields submicromolar affinity (Ki = 470 nM). Phenylalkyl ethers exhibit the most pronounced effects, with benzyl > phenethyl > phenylpropyl in potency ranking. This structure-activity relationship suggests the DAT possesses an accessory binding region that optimally accommodates aromatic systems at specific molecular distances from the piperazine core. The dramatic DAT affinity enhancement in benzyl congeners demonstrates how minor modifications to σ-selective scaffolds can produce polyfunctional ligands with dual activities at σ receptors and monoamine transporters [2] [7].

Serotonin Transporter (SERT) Binding Dynamics in Polyfunctional Ligands

Unlike its negligible DAT effects, SA4503 exhibits moderate SERT affinity (Ki = 760 nM), suggesting inherent recognition by serotonin transport machinery. Ether modifications amplify this interaction differentially: benzyl substitution enhances SERT binding 6-fold (Ki = 128 nM), while propyl and allyl analogs show more modest improvements. Notably, the benzyl congener exhibits balanced DAT/SERT affinity (DAT Ki = 121 nM; SERT Ki = 128 nM), a pharmacological profile potentially relevant to mood disorder therapeutics [1] [2].

The binding kinetics reveal distinct mechanisms at SERT versus σ receptors. While SA4503 competitively inhibits σ receptor binding, certain analogs like TB-1-099 demonstrate allosteric modulation of SERT. These compounds noncompetitively inhibit serotonin uptake and promote dissociation of radioligands from SERT, suggesting stabilization of low-affinity conformational states. Kinetic analyses show slowed association and accelerated dissociation of [[¹²⁵I]RTI-55 from SERT in the presence of piperazine-based modulators, supporting an allosteric mechanism distinct from competitive inhibitors like indatraline. This allosteric modulation provides opportunities for developing novel antidepressants with potentially favorable side-effect profiles compared to direct SERT blockers [6] [7].

Structural Determinants of DAT/SERT vs. σ Receptor Cross-Reactivity

The molecular basis for differential transporter versus receptor selectivity resides in three key structural features:

  • Aromatic Positioning: Ortho-methoxy groups on the phenethyl ring favor σ receptor binding but disrupt DAT/SERT recognition. Removal or repositioning of these groups shifts preference toward transporters.
  • Amine Spacing: The distance between the piperazine nitrogen and terminal aromatic rings critically differentiates targets. Optimal 6-8Å spacing favors σ receptor docking, while shorter 4-5Å distances enhance transporter affinity.
  • Hydrophobic-Hydrophilic Balance: High σ receptor affinity requires balanced lipophilicity (clogP 3-5). Introduction of polar groups reduces DAT/SERT binding while preserving σ interactions, suggesting different desolvation penalties [2] [5].

The benzyl congener exemplifies these principles: its benzyl ether extends the hydrophobic surface without altering nitrogen positioning, enhancing transporter affinity while maintaining σ binding. In contrast, fluoroethyl and methylenedioxy modifications preserve σ1 selectivity but minimally affect transporter interactions due to maintained molecular length and electronic properties. These structure-selectivity relationships enable rational design of biased ligands targeting specific receptor-transporter combinations for tailored pharmacological profiles [2] [7].

Table 3: Structural Determinants Governing Target Selectivity in Piperazine-Based Ligands

Structural FeatureFavors σ ReceptorsFavors TransportersMolecular Basis
3,4-DimethoxyphenethylStrong preferenceReduced activityComplementary to σ hydrophobic pockets
Benzyl ether at 4-positionModerate affinityHigh affinityEngages transporter accessory binding region
N-4 alkylationVariable effectsSignificant enhancementIncreased lipophilicity and membrane access
Cyclic ether constraintsMaintained/modulated affinityGenerally reducedRestricted conformational flexibility
Fluorine substitutionMaintained affinityVariable effectsElectronic effects without steric alteration

The strategic manipulation of these molecular features enables the transformation of σ-selective scaffolds into polyfunctional ligands with balanced affinities across multiple neuropharmacological targets. This approach holds significant promise for developing novel therapeutic agents addressing complex neurological and psychiatric conditions through multi-target modulation [2] [4] [7].

Properties

CAS Number

86136-56-3

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C14H22N2O2/c1-17-13-4-3-12(11-14(13)18-2)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3

InChI Key

VNQCPVKUMSFXFN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCNCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCNCC2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.